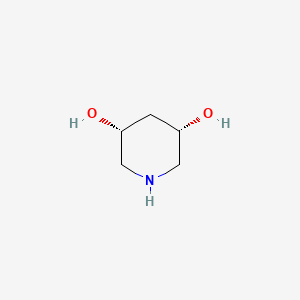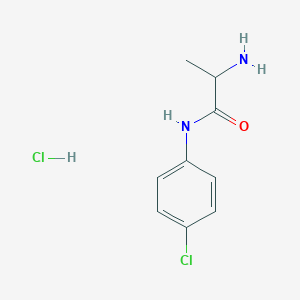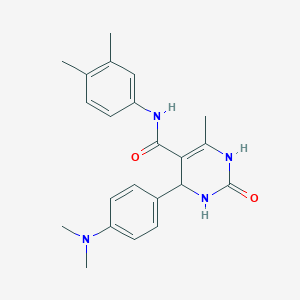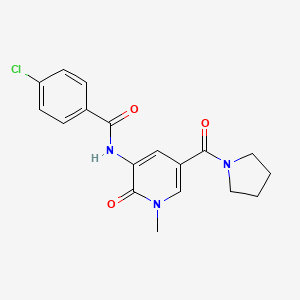
cis-Piperidine-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Piperidine-3,5-diol: is a heterocyclic organic compound with the molecular formula C5H11NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of hydroxyl groups at the 3rd and 5th positions in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Mecanismo De Acción
Target of Action
Piperidine derivatives, including cis-Piperidine-3,5-diol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They can interact with their targets and induce changes that contribute to their therapeutic effects.
Biochemical Pathways
Piperidine derivatives, such as piperine and piperidine, have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play critical roles in cell proliferation, survival, and apoptosis, among other cellular processes.
Result of Action
Piperidine derivatives have been observed to have anticancer potential, suggesting that they may induce apoptosis or inhibit proliferation in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Piperidine-3,5-diol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis starting from N-benzylglycinate. This method involves multiple steps, including hydrogenation, cyclization, and functionalization . Another method involves the regioselective preparation of six-membered N- and O-heterocycles using nickel catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: cis-Piperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Aplicaciones Científicas De Investigación
cis-Piperidine-3,5-diol has numerous applications in scientific research:
Comparación Con Compuestos Similares
Piperidine: A six-membered ring with one nitrogen atom, similar to cis-Piperidine-3,5-diol but without the hydroxyl groups.
Pyridine: A six-membered aromatic ring with one nitrogen atom, differing from piperidine by its aromaticity.
Dihydropyridine: A partially saturated derivative of pyridine, often used in pharmaceuticals.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at specific positions in the cis configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
(3S,5R)-piperidine-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-SYDPRGILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)

![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)
![N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2772826.png)
![1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2772827.png)

![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)
![2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2772830.png)
![4-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2772833.png)
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)
![2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2772839.png)


